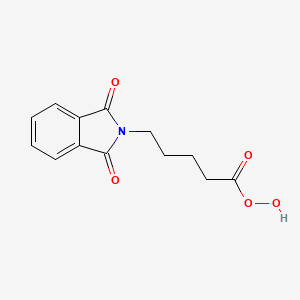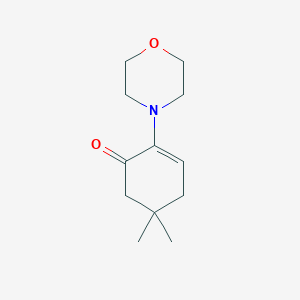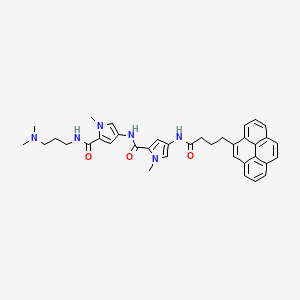![molecular formula C12H13GeN B15162631 2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine CAS No. 184866-02-2](/img/structure/B15162631.png)
2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine is a chemical compound that features a pyridine ring substituted with ethynyl and trimethylgermyl ethynyl groups
Métodos De Preparación
The synthesis of 2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine, which is then subjected to ethynylation and trimethylgermylation reactions.
Ethynylation: This step involves the introduction of an ethynyl group to the pyridine ring. Common reagents for this reaction include acetylene derivatives and catalysts such as palladium or copper.
Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation and other side reactions.
Análisis De Reacciones Químicas
2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where the ethynyl or trimethylgermyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and sensors.
Medicine: Research into its potential therapeutic applications, such as drug development and delivery systems, is ongoing.
Industry: The compound’s unique properties make it useful in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine involves its interaction with molecular targets and pathways within biological systems. The ethynyl and trimethylgermyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparación Con Compuestos Similares
2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine can be compared with other similar compounds, such as:
2-Ethynylpyridine: Lacks the trimethylgermyl group, resulting in different chemical and biological properties.
5-[(Trimethylgermyl)ethynyl]pyridine: Lacks the ethynyl group, leading to variations in reactivity and applications.
2-Ethynyl-5-[(trimethylsilyl)ethynyl]pyridine:
The uniqueness of this compound lies in its combination of ethynyl and trimethylgermyl groups, which confer distinct properties and reactivity patterns compared to its analogs.
Propiedades
Número CAS |
184866-02-2 |
|---|---|
Fórmula molecular |
C12H13GeN |
Peso molecular |
243.87 g/mol |
Nombre IUPAC |
2-(6-ethynylpyridin-3-yl)ethynyl-trimethylgermane |
InChI |
InChI=1S/C12H13GeN/c1-5-12-7-6-11(10-14-12)8-9-13(2,3)4/h1,6-7,10H,2-4H3 |
Clave InChI |
UASUPYMWQSRGQD-UHFFFAOYSA-N |
SMILES canónico |
C[Ge](C)(C)C#CC1=CN=C(C=C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,2H-Pyrimido[4,5-B]quinolin-2-one](/img/structure/B15162550.png)
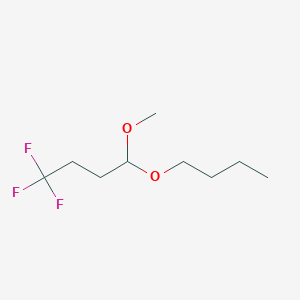
![7-thia-2,4,5,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B15162558.png)
![Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B15162568.png)
![5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B15162579.png)

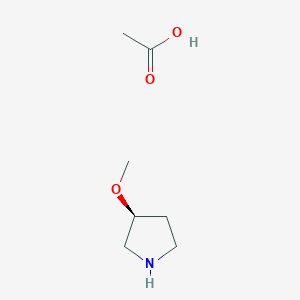


![(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15162616.png)
